(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
5-Azacytidine is an inhibitor of DNA methyltransferase, potentially serving to reverse epigenetic changes. It reduces hypermethylation associated with certain diseases, including myelodysplastic syndromes and cancer. 2’,3’,5’-triacetyl-5-Azacytidine is a prodrug form of 5-azacytidine that may be rapidly absorbed orally without formation of major metabolites in the gastrointestinal tract.
Brand Name:
Vulcanchem
CAS No.:
10302-78-0
VCID:
VC20992522
InChI:
InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)
SMILES:
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C
Molecular Formula:
C14H18N4O8
Molecular Weight:
370.31 g/mol
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
CAS No.: 10302-78-0
Cat. No.: VC20992522
Molecular Formula: C14H18N4O8
Molecular Weight: 370.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Azacytidine is an inhibitor of DNA methyltransferase, potentially serving to reverse epigenetic changes. It reduces hypermethylation associated with certain diseases, including myelodysplastic syndromes and cancer. 2’,3’,5’-triacetyl-5-Azacytidine is a prodrug form of 5-azacytidine that may be rapidly absorbed orally without formation of major metabolites in the gastrointestinal tract. |
|---|---|
| CAS No. | 10302-78-0 |
| Molecular Formula | C14H18N4O8 |
| Molecular Weight | 370.31 g/mol |
| IUPAC Name | [3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22) |
| Standard InChI Key | OTQJVHISAFFLMA-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C |
| Appearance | Assay:≥95%A crystalline solid |
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